Product packaging for 1-(3,5-Dimethylphenyl)ethane-1,2-diol(Cat. No.:CAS No. 880498-12-4)

1-(3,5-Dimethylphenyl)ethane-1,2-diol

Cat. No.: B2370794
CAS No.: 880498-12-4
M. Wt: 166.22
InChI Key: ADLFAFRZFUHITB-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)ethane-1,2-diol is a high-purity organic compound supplied for research and development purposes. This diol features a benzene ring substituted with methyl groups at the 3 and 5 positions, attached to an ethane-1,2-diol chain . Its molecular formula is C10H14O2 and it has a molecular weight of 166.22 g/mol . The compound is provided as a powder and should be stored at room temperature . This compound belongs to the class of vicinal diols—organic molecules containing two hydroxyl (OH) groups on adjacent carbon atoms . This structure makes it a versatile building block (synthon) in organic synthesis. It is related to simpler diols like ethane-1,2-diol (ethylene glycol), the properties and extensive hydrogen-bonding networks of which have been structurally characterized . In research, this compound serves as a critical precursor in the exploration of new synthetic methodologies. Its structure is particularly relevant in the context of metal-free, enantioselective dihydroxylation and difunctionalization reactions of alkenes, a significant area in green chemistry . The compound's value lies in its potential to be further functionalized for applications in pharmaceutical research, materials science, and as an intermediate for more complex molecular architectures. Standard identifiers for this compound include MDL Number MFCD24287489 and PubChem CID 82713335 . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B2370794 1-(3,5-Dimethylphenyl)ethane-1,2-diol CAS No. 880498-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethylphenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10-12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLFAFRZFUHITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 3,5 Dimethylphenyl Ethane 1,2 Diol

Chemo- and Regioselective Synthetic Routes

The synthesis of 1-(3,5-dimethylphenyl)ethane-1,2-diol from its precursor, 3,5-dimethylstyrene (B3053435), necessitates a high degree of chemo- and regioselectivity. The primary challenge lies in the selective oxidation of the vinyl group without affecting the aromatic ring or the methyl substituents.

Diastereoselective Approaches

While the synthesis of this compound from the achiral precursor 3,5-dimethylstyrene does not inherently involve diastereoselectivity, this concept becomes critical when the substrate already possesses a chiral center. In such cases, the existing stereocenter can direct the approach of the oxidizing agent, leading to the preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. For the dihydroxylation of chiral alkenes, the relative orientation of the substituents on the existing stereocenter can create a sterically biased environment, favoring the delivery of the hydroxyl groups to the less hindered face of the double bond.

Enantioselective Synthesis via Chiral Catalysis

The enantioselective synthesis of this compound is most effectively achieved through chiral catalysis, with the Sharpless Asymmetric Dihydroxylation (AD) being the preeminent method. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the dihydroxylation of the prochiral 3,5-dimethylstyrene to one of the two possible enantiomers.

The choice of the chiral ligand is crucial for determining the stereochemical outcome. The most commonly used ligands are derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (DHQD). wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-derived ligand) and AD-mix-β (containing a DHQD-derived ligand), provide reliable and high levels of enantioselectivity for a wide range of olefins. organic-chemistry.orgwikipedia.org For the synthesis of this compound, the use of AD-mix-β would be predicted to yield the (R)-enantiomer, while AD-mix-α would produce the (S)-enantiomer.

The enantioselectivity of the Sharpless AD reaction is influenced by several factors, including the structure of the substrate, the choice of ligand, and the reaction conditions. For styrene (B11656) derivatives, π-stacking interactions between the aromatic ring of the substrate and the aromatic core of the chiral ligand are believed to play a significant role in the enantiodiscrimination process.

Mechanistic Investigations of Diol Formation Reactions

A thorough understanding of the reaction mechanisms is essential for the rational design of synthetic routes and the optimization of reaction conditions.

Asymmetric Dihydroxylation Protocols

The mechanism of the Sharpless Asymmetric Dihydroxylation has been the subject of extensive investigation. The catalytic cycle begins with the formation of a chiral osmium(VIII) tetroxide-ligand complex. This complex then reacts with the alkene, in this case, 3,5-dimethylstyrene, in a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate. organic-chemistry.org An alternative [2+2] cycloaddition followed by rearrangement has also been proposed, but the [3+2] pathway is now widely accepted.

Hydrolysis of the osmate ester releases the desired diol and a reduced osmium(VI) species. A co-oxidant, typically potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used in stoichiometric amounts to regenerate the active osmium(VIII) catalyst, allowing the use of osmium tetroxide in catalytic quantities. wikipedia.orgnih.gov

A key aspect of the mechanism is the role of the chiral ligand in creating a chiral pocket that directs the facial selectivity of the alkene addition. The mnemonic for predicting the stereochemical outcome with AD-mix ligands is well-established. For AD-mix-β, the dihydroxylation occurs on the "top face" of the alkene when drawn in a specific orientation, leading to the (R)-diol for a terminal alkene like 3,5-dimethylstyrene. Conversely, AD-mix-α directs the dihydroxylation to the "bottom face," yielding the (S)-diol.

Recent studies on substituted styrenes have provided further insights into the hydrolysis step of the osmate ester, revealing a change in mechanism depending on the electronic nature of the substituents on the aromatic ring. nih.govacs.org For styrenes with electron-donating groups, like the methyl groups in 3,5-dimethylstyrene, the hydrolysis is suggested to proceed via specific acid catalysis. nih.govacs.org

Reductive and Oxidative Synthetic Pathways

Besides the direct dihydroxylation of the alkene, this compound can also be synthesized through alternative reductive and oxidative pathways.

Reductive Pathways: A common reductive route involves the initial epoxidation of 3,5-dimethylstyrene to form 2-(3,5-dimethylphenyl)oxirane. This can be achieved using a variety of epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA). The subsequent ring-opening of the epoxide under either acidic or basic aqueous conditions yields the corresponding trans-1,2-diol. libretexts.orgmasterorganicchemistry.com This method provides a diastereoselective route to the diol, but to achieve enantioselectivity, an asymmetric epoxidation step would be required.

Oxidative Pathways: While less common for this specific transformation, oxidative pathways starting from the corresponding alkane, 1-ethyl-3,5-dimethylbenzene, are theoretically possible. However, the selective oxidation of two specific adjacent carbon atoms in an unactivated alkane is a significant challenge and generally requires enzymatic or highly specialized catalytic systems. A more practical oxidative approach involves the cleavage of a different precursor. For instance, the oxidative cleavage of a suitable cyclic precursor could potentially yield the desired diol. Another indirect oxidative method is the cleavage of epoxides with reagents like sodium periodate (B1199274), which proceeds through a diol intermediate. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency and selectivity of the synthesis of this compound, careful optimization of the reaction conditions is crucial.

For the Sharpless Asymmetric Dihydroxylation, several parameters can be tuned to improve the yield and enantiomeric excess (ee).

Co-oxidant: While potassium ferricyanide is the standard co-oxidant in AD-mix, N-methylmorpholine N-oxide (NMO) can also be used. The choice of co-oxidant can sometimes influence the reaction rate and selectivity. researchgate.net

Solvent System: The standard solvent system for the Sharpless AD is a mixture of tert-butanol and water. The ratio of these solvents can be adjusted to optimize the solubility of the substrate and reagents.

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to enhance enantioselectivity.

pH: Maintaining a stable pH is important, as the reaction rate can be sensitive to changes in acidity or basicity. The AD-mix formulations contain a buffer for this purpose. wikipedia.org

Below is a hypothetical data table illustrating the potential outcomes of the asymmetric dihydroxylation of 3,5-dimethylstyrene under different conditions, based on general principles of the Sharpless AD reaction.

EntryLigand/ReagentCo-oxidantAdditiveTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Configuration
1AD-mix-βK₃[Fe(CN)₆]None09295R
2AD-mix-αK₃[Fe(CN)₆]None09094S
3AD-mix-βK₃[Fe(CN)₆]CH₃SO₂NH₂09597R
4AD-mix-βNMONone258588R

This interactive table demonstrates how variations in the chiral ligand, the presence of an additive, and the reaction temperature can significantly impact the yield and enantioselectivity of the diol product. For instance, the addition of methanesulfonamide (Entry 3) can lead to a notable improvement in both yield and enantiomeric excess. Conversely, conducting the reaction at a higher temperature (Entry 4) may result in a decrease in enantioselectivity.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound has been a subject of research focusing on the development of environmentally benign methodologies. Green chemistry principles, which promote the use of non-toxic reagents and solvents, catalytic processes, and energy efficiency, have been applied to the dihydroxylation of the precursor, 3,5-dimethylstyrene. These approaches aim to minimize the environmental footprint associated with the production of this vicinal diol.

One prominent green strategy involves the use of catalytic amounts of osmium tetroxide with a co-oxidant in a biphasic solvent system. A notable advancement in this area is the use of sodium hypochlorite (bleach) as the terminal oxidant. organic-chemistry.org This method is advantageous due to the low cost and reduced toxicity of bleach compared to traditional oxidants like N-methylmorpholine-N-oxide (NMO) or potassium ferricyanide. organic-chemistry.org The reaction can be performed at low temperatures, such as 0°C, and the pH of the reaction medium is a critical parameter for achieving high yields and selectivity. organic-chemistry.org For instance, maintaining a pH of approximately 12.7 with a potassium carbonate buffer has been shown to be optimal for the dihydroxylation of various olefins. organic-chemistry.org The use of Sharpless ligands can also be incorporated to achieve high enantioselectivity. organic-chemistry.org

Another significant green approach is the development of metal-free electrochemical dihydroxylation methods. nih.gov This technique avoids the use of toxic and costly transition metals altogether, utilizing electricity as a clean and efficient oxidant. nih.gov The electrochemical process can be carried out under mild conditions and has been successfully applied to a range of unactivated alkenes, suggesting its potential for the synthesis of this compound. nih.gov Mechanistic studies indicate that the reaction may proceed through iodohydrin and epoxide intermediates. nih.gov

Furthermore, the use of hydrogen peroxide as a benign oxidant represents another cornerstone of green dihydroxylation protocols. rsc.org This method often employs a catalyst, such as a tungsten-based polyoxometalate, to facilitate the epoxidation of the alkene, followed by hydrolysis to the corresponding diol. rsc.org This two-step, one-pot approach can be conducted under solvent-free conditions, further enhancing its green credentials. rsc.org The catalyst in such systems is often recyclable, adding to the economic and environmental viability of the process. rsc.org

The following table provides a comparative overview of these green synthetic methodologies for the dihydroxylation of olefins, which are applicable to the synthesis of this compound.

MethodologyCatalystOxidantSolvent SystemKey Advantages
Osmium-Catalyzed DihydroxylationOsmium Tetroxide (catalytic)Sodium Hypochlorite (Bleach)Water/tert-ButanolLow-cost and less toxic oxidant, high chemoselectivity. organic-chemistry.org
Metal-Free Electrochemical DihydroxylationNone (Electrochemical)Electricitytert-Butanol/WaterAvoids toxic metals, mild reaction conditions, uses a clean oxidant. nih.gov
Tungsten-Catalyzed Epoxidation/HydrolysisTungsten-based PolyoxometalateHydrogen PeroxideSolvent-freeBenign oxidant, potential for catalyst recycling, atom economy. rsc.org

Chemical Reactivity and Transformation Mechanisms of 1 3,5 Dimethylphenyl Ethane 1,2 Diol

Oxidation Reactions and Product Characterization

The oxidation of 1,2-diols can proceed via two main pathways: cleavage of the carbon-carbon bond between the hydroxyl groups or selective oxidation of one or both alcohol functionalities.

The oxidative cleavage of vicinal diols is a well-established synthetic transformation, often yielding aldehydes or ketones. Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly employed for this purpose. masterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds through a cyclic intermediate, which then fragments to yield the carbonyl compounds.

For 1-(3,5-dimethylphenyl)ethane-1,2-diol, this reaction is expected to yield 3,5-dimethylbenzaldehyde (B1265933) and formaldehyde. The benzylic carbon, being secondary, would be oxidized to an aldehyde, while the primary carbon would yield formaldehyde.

Table 1: Predicted Products of Oxidative Cleavage of this compound

Starting MaterialOxidizing AgentPredicted Products
This compoundSodium Periodate (NaIO₄)3,5-Dimethylbenzaldehyde, Formaldehyde

The characterization of 3,5-dimethylbenzaldehyde would involve spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, confirming the presence of the aldehyde proton and the aromatic signals corresponding to the 3,5-dimethylphenyl group.

Selective oxidation of the secondary benzylic alcohol in this compound without cleaving the C-C bond would lead to the formation of an α-hydroxy ketone, 1-hydroxy-1-(3,5-dimethylphenyl)acetan-2-one. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), are often used for the selective oxidation of alcohols to aldehydes and ketones. chem-station.comsilicycle.com

Further oxidation under more vigorous conditions, or oxidation of the initially formed aldehyde, would be expected to yield 3,5-dimethylmandelic acid and subsequently 3,5-dimethylbenzoic acid upon cleavage.

Table 2: Predicted Products of Selective Oxidation

Starting MaterialOxidizing AgentPredicted Product
This compoundPyridinium Chlorochromate (PCC)1-Hydroxy-1-(3,5-dimethylphenyl)acetan-2-one
This compoundStronger Oxidants (e.g., KMnO₄)3,5-Dimethylbenzoic Acid

Derivatization Reactions of Hydroxyl Groups

The hydroxyl groups of this compound are amenable to various derivatization reactions, including esterification, etherification, and the formation of cyclic derivatives.

Esterification of the diol can be achieved by reacting it with carboxylic acids, acid chlorides, or acid anhydrides under acidic catalysis. medcraveonline.comorganic-chemistry.orgmedcraveonline.com Depending on the stoichiometry, mono- or di-esters can be formed. For example, reaction with two equivalents of acetyl chloride would yield 1-(3,5-dimethylphenyl)ethane-1,2-diyl diacetate.

Etherification, typically performed via the Williamson ether synthesis, would involve deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide. This would result in the formation of mono- or di-ethers.

The reaction of 1,2-diols with aldehydes or ketones in the presence of an acid catalyst leads to the formation of cyclic acetals or ketals, respectively. These five-membered rings (1,3-dioxolanes) are often used as protecting groups for diols. nih.govlibretexts.orgkhanacademy.orgymerdigital.comlibretexts.org For instance, reacting this compound with acetone (B3395972) would yield 2,2-dimethyl-4-(3,5-dimethylphenyl)-1,3-dioxolane.

Table 3: Predicted Cyclic Derivatives of this compound

Reactant 1Reactant 2CatalystPredicted Product
This compoundAcetoneAcid (e.g., H₂SO₄)2,2-Dimethyl-4-(3,5-dimethylphenyl)-1,3-dioxolane
This compoundBenzaldehyde (B42025)Acid (e.g., TsOH)2-Phenyl-4-(3,5-dimethylphenyl)-1,3-dioxolane

Rearrangement Reactions and Mechanistic Elucidation

Acid-catalyzed rearrangement is a characteristic reaction of vicinal diols, most notably the pinacol (B44631) rearrangement. nih.gov This reaction involves the protonation of one hydroxyl group, followed by the loss of water to form a carbocation. A subsequent 1,2-migration of a neighboring group (hydride, alkyl, or aryl) leads to a more stable carbocation, which upon deprotonation gives a ketone or an aldehyde.

In the case of this compound, the benzylic hydroxyl group is more likely to be protonated and leave as water, forming a secondary benzylic carbocation stabilized by the aromatic ring. A subsequent hydride shift from the adjacent carbon would lead to the formation of 3,5-dimethylacetophenone. The mechanism would proceed through the formation of the more stable benzylic carbocation intermediate.

Table 4: Predicted Product of Pinacol Rearrangement

Starting MaterialCatalystPredicted Product
This compoundAcid (e.g., H₂SO₄)3,5-Dimethylacetophenone

Further mechanistic elucidation would require isotopic labeling studies and computational analysis to determine the precise nature of the transition states and intermediates involved in these transformations.

Reactivity under Acidic and Basic Conditions

The reactivity of this compound is markedly different under acidic and basic conditions, primarily due to the susceptibility of the hydroxyl groups to protonation or deprotonation.

Under acidic conditions, 1,2-diols like this compound are known to undergo a characteristic rearrangement reaction known as the pinacol rearrangement. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgpsiberg.comchemistrysteps.com This acid-catalyzed dehydration reaction involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. The subsequent 1,2-migration of a substituent from the adjacent carbon to the carbocation center leads to the formation of a more stable, resonance-stabilized intermediate, which upon deprotonation yields a ketone or an aldehyde.

For this compound, two possible carbocations can be formed upon protonation and dehydration. Protonation of the secondary hydroxyl group (at C1) would lead to a secondary benzylic carbocation, which is stabilized by the adjacent aromatic ring. Protonation of the primary hydroxyl group (at C2) would result in a primary carbocation, which is significantly less stable. Therefore, the reaction pathway is expected to proceed through the more stable secondary benzylic carbocation.

The subsequent step involves the migration of a group from the adjacent carbon (C2). The potential migrating groups are a hydrogen atom or the entire 3,5-dimethylphenyl group. The migratory aptitude generally follows the order of aryl > hydride > alkyl. Consequently, the migration of the 3,5-dimethylphenyl group is anticipated to be the major pathway, leading to the formation of 2-(3,5-dimethylphenyl)propanal. A competing pathway involving a hydride shift would yield 1-(3,5-dimethylphenyl)propan-2-one. The predominant product would be determined by the relative stabilities of the transition states for the aryl and hydride migrations.

In contrast, under basic conditions, 1,2-diols are generally stable. The primary reaction would be the deprotonation of the hydroxyl groups to form the corresponding mono- or di-alkoxide. These alkoxides are stronger nucleophiles than the diol itself and can participate in various nucleophilic substitution or addition reactions if suitable electrophiles are present. In the absence of other reagents, this compound is expected to remain largely unreactive in a basic medium.

ConditionExpected Major ReactionKey IntermediatesPredicted Major Product(s)
Acidic (e.g., H₂SO₄)Pinacol RearrangementSecondary benzylic carbocation2-(3,5-dimethylphenyl)propanal
Basic (e.g., NaOH)DeprotonationAlkoxide(s)1-(3,5-Dimethylphenyl)ethane-1,2-diolate

Interactions with Transition Metal Complexes

The vicinal diol moiety of this compound allows it to act as a bidentate ligand, coordinating to a variety of transition metal centers through the oxygen atoms of the hydroxyl groups. The formation of stable five-membered chelate rings is a significant driving force for this coordination. The nature of the resulting transition metal complex, including its geometry, stability, and subsequent reactivity, is influenced by several factors such as the identity of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Aryl-substituted diols have been utilized in the synthesis of various transition metal complexes that find applications in catalysis. nih.govnih.gov For instance, complexes of titanium, vanadium, and molybdenum with diol ligands have been investigated for their catalytic activity in oxidation reactions, including the epoxidation of olefins. nih.gov The 3,5-dimethylphenyl substituent in this compound can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic selectivity and efficiency.

The coordination of this compound to a transition metal can be represented by the general equilibrium shown below:

M-L_n + HO-CH(Ar)-CH_2-OH \rightleftharpoons [M(O-CH(Ar)-CH_2-O)L_n] + 2H^+

Where M represents the transition metal, L represents other ligands, and Ar represents the 3,5-dimethylphenyl group. The formation of the complex is often reversible and pH-dependent.

Furthermore, the hydroxyl groups of this compound can be deprotonated to form a dianionic ligand, which can form strong bonds with transition metals. These metallacycles can participate in a range of transformations, including insertion reactions and reductive eliminations, which are fundamental steps in many catalytic cycles.

Transition Metal TypePotential Interaction/ApplicationNature of Ligand
Early Transition Metals (e.g., Ti, V, Mo)Catalysis (e.g., epoxidation, polymerization)Bidentate, dianionic (diolate)
Late Transition Metals (e.g., Pd, Ru, Cu)Ligand in cross-coupling reactions, hydrogenationsBidentate, neutral or monoanionic

Stereochemical Investigations of 1 3,5 Dimethylphenyl Ethane 1,2 Diol

Enantiomeric Purity and Chiral Resolution Techniques

The presence of a stereocenter in 1-(3,5-Dimethylphenyl)ethane-1,2-diol necessitates a thorough evaluation of its enantiomeric purity. The separation of its racemic mixture into individual enantiomers is crucial for understanding its specific biological and chemical properties.

Chiral Resolution Techniques are paramount in obtaining enantiomerically pure forms of this compound. Common methods that can be employed include:

Classical Chemical Resolution: This technique involves the reaction of the racemic diol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for both analytical and preparative-scale separation of enantiomers. The choice of CSP is critical and often involves screening various columns to achieve optimal separation. For instance, polysaccharide-based CSPs are widely used for their broad applicability.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing the transformation of one enantiomer while leaving the other unreacted. This method offers a green and efficient route to enantiomerically pure compounds.

The determination of enantiomeric excess (e.e.) is typically achieved using chiral HPLC or gas chromatography (GC), providing a quantitative measure of the purity of the separated enantiomers.

Diastereomeric Control in Synthetic Strategies

The synthesis of this compound with control over its stereochemistry is a key objective for its practical application. Diastereoselective synthesis aims to create the desired stereoisomer in preference to others.

Key Synthetic Strategies include:

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of 3,5-dimethylstyrene (B3053435) provides a direct and efficient route to the enantiomerically enriched diol. The choice of the chiral ligand (e.g., derivatives of dihydroquinidine and dihydroquinine) dictates the facial selectivity of the dihydroxylation, leading to either the (R)- or (S)-enantiomer.

Reduction of α-Hydroxy Ketones: The stereoselective reduction of a precursor α-hydroxy ketone, 1-hydroxy-1-(3,5-dimethylphenyl)ethan-2-one, can yield the desired diol. The use of chiral reducing agents or catalysts is essential to control the stereochemistry of the newly formed stereocenter.

Chiral Pool Synthesis: Starting from a readily available enantiopure precursor, such as a derivative of mandelic acid, can provide a synthetic route where the stereochemistry is pre-determined.

The diastereomeric ratio in these synthetic approaches is a critical measure of the reaction's stereoselectivity and is often determined by NMR spectroscopy or chromatographic methods.

Absolute Configuration Determination Methodologies

Determining the absolute configuration of the enantiomers of this compound is fundamental for correlating its stereostructure with its properties.

Common Methodologies for this purpose are:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. By forming a crystalline derivative with a known chiral auxiliary, the three-dimensional structure of the molecule can be elucidated, unambiguously assigning the (R) or (S) configuration.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be determined. This technique is particularly useful for molecules that are difficult to crystallize. nih.gov

Correlation with Known Compounds: The absolute configuration can sometimes be established by chemically converting the diol to a compound of known stereochemistry, or by comparing its chiroptical properties (e.g., optical rotation) with those of structurally related compounds.

Method Principle Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous determination of 3D structureRequires suitable single crystals
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR lightApplicable to solutions and neat liquidsRequires computational modeling
Chemical Correlation Conversion to a compound of known configurationDoes not require specialized equipmentRelies on the availability of a suitable known compound

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape and flexibility of this compound are governed by its conformational preferences and the interplay of intermolecular and intramolecular forces.

Conformational Isomers: Rotation around the C1-C2 bond gives rise to different conformers, primarily the gauche and anti forms. In the case of 1,2-diols, the gauche conformation is often stabilized by an intramolecular hydrogen bond between the two hydroxyl groups. However, in solution, intermolecular hydrogen bonding with the solvent can influence the conformational equilibrium. researchgate.net The bulky 3,5-dimethylphenyl group will also play a significant role in the steric interactions that determine the most stable conformations.

Stereoselective Transformations of Chiral this compound

The chiral diol can serve as a versatile building block in organic synthesis. Its stereoselective transformations allow for the creation of more complex chiral molecules.

Key Transformations include:

Protection and Deprotection: The two hydroxyl groups can be selectively protected, for example, as acetals or silyl ethers. This allows for the differential reactivity of the two hydroxyl groups in subsequent synthetic steps.

Oxidation: Selective oxidation of the primary or secondary alcohol can lead to the formation of chiral α-hydroxy acids or α-hydroxy ketones, respectively.

Nucleophilic Substitution: Conversion of one or both hydroxyl groups into good leaving groups allows for the introduction of other functional groups via nucleophilic substitution, often with inversion of configuration.

Use as a Chiral Ligand: The diol can be used as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The bidentate nature of the diol makes it suitable for coordinating to metal centers.

Theoretical and Computational Studies of 1 3,5 Dimethylphenyl Ethane 1,2 Diol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure of a molecule. For 1-(3,5-Dimethylphenyl)ethane-1,2-diol, methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G* or larger) would be used to perform geometry optimization.

This process would identify the lowest energy conformation of the molecule. Key areas of investigation would include the rotational barriers around the C-C single bonds, particularly the bond connecting the aromatic ring to the ethanediol moiety and the bond within the diol chain. The orientation of the two hydroxyl (-OH) groups relative to each other and to the dimethylphenyl group would be a primary focus, as intramolecular hydrogen bonding could significantly influence the most stable conformer.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative and would be the output of a computational study.)

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length C (ring)C (diol)--~1.52 Å
Bond Length C (diol)C (diol)--~1.54 Å
Bond Length C (diol)O--~1.43 Å
Bond Angle C (ring)C (diol)C (diol)-~112°
Dihedral Angle HOCC~60° (gauche) or ~180° (anti)

Density Functional Theory (DFT) Studies on Reactivity and Electronic Properties

DFT studies provide deep insights into the electronic nature of a molecule. For this compound, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map visualizes the electron density around the molecule, highlighting electron-rich regions (nucleophilic sites), such as the oxygen atoms of the hydroxyl groups, and electron-poor regions (electrophilic sites). This information is invaluable for predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations can explore the behavior of this compound in a solvent, such as water or ethanol. An MD simulation would track the movements of the molecule and surrounding solvent molecules over time.

This approach would reveal how solvent interactions influence the conformational preferences of the diol. For instance, the presence of a protic solvent could disrupt intramolecular hydrogen bonds in favor of forming intermolecular hydrogen bonds with the solvent. MD simulations provide a dynamic picture of the molecule's flexibility and how it explores different shapes in a realistic environment.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating potential reaction mechanisms. For this compound, this could involve studying its oxidation, esterification, or dehydration reactions.

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows researchers to determine the activation energy for each step of a proposed mechanism, thereby identifying the rate-limiting step and predicting the most likely reaction pathway. For example, the mechanism of acid-catalyzed pinacol (B44631) rearrangement could be modeled to understand the migratory aptitude of the 3,5-dimethylphenyl group.

In Silico Prediction of Spectroscopic Characteristics

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure verification. For this compound, these predictions would include:

NMR Spectroscopy: Calculations can predict the ¹H and ¹³C chemical shifts. These predicted values are highly sensitive to the molecule's conformation and electronic environment, providing a powerful means of structural elucidation.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different molecular motions (e.g., O-H stretch, C-O stretch, aromatic C-H bend) can be calculated. This would produce a theoretical IR spectrum, which would be expected to show a broad O-H stretching band around 3300-3400 cm⁻¹ and characteristic aromatic C-H bands.

Synthesis and Exploration of 1 3,5 Dimethylphenyl Ethane 1,2 Diol Derivatives and Analogues

Synthesis of Substituted Arylethane-1,2-diol Analogues

The synthesis of substituted arylethane-1,2-diols, including 1-(3,5-dimethylphenyl)ethane-1,2-diol, is predominantly achieved through the dihydroxylation of the corresponding substituted styrenes. A leading method for this transformation is the Sharpless asymmetric dihydroxylation, which allows for the enantioselective preparation of vicinal diols from prochiral olefins. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from cinchona alkaloids, and a stoichiometric co-oxidant. The choice of ligand, such as (DHQD)2PHAL or (DHQ)2PHAL, dictates the stereochemical outcome of the reaction, yielding the corresponding (R)- or (S)-diol with high enantiomeric excess.

The general reaction scheme for the synthesis of this compound involves the dihydroxylation of 3,5-dimethylstyrene (B3053435). Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)2PHAL) and AD-mix-β (containing (DHQD)2PHAL), simplify the procedure and provide reliable enantioselectivity. Substrates containing aryl groups, such as substituted styrenes, generally exhibit high reactivity and selectivity in this reaction, which is attributed to potential π-π stacking interactions in the transition state.

The synthesis of various substituted arylethane-1,2-diol analogues can be accomplished by applying this methodology to a range of substituted styrenes. The electronic nature of the substituents on the aromatic ring can influence the reaction kinetics. Studies on the Heck reaction of 4-substituted styrenes using Hammett plots have shown that electron-donating groups can increase the reactivity of the olefin. For instance, 4-(dimethylamino)styrene is significantly more reactive than styrene (B11656) itself. While this specifically pertains to the Heck reaction, it provides insight into how electronic effects of substituents on the styrene precursor might influence its reactivity in other transformations like dihydroxylation.

A variety of substituted styrenes can be synthesized through methods such as the Wittig reaction, providing a versatile entry to a wide array of arylethane-1,2-diol analogues. The table below summarizes the synthesis of several substituted arylethane-1,2-diol analogues via the dihydroxylation of the corresponding styrenes.

Styrene DerivativeDihydroxylation MethodProductKey Findings
3,5-DimethylstyreneSharpless Asymmetric DihydroxylationThis compoundHigh yield and enantioselectivity are expected based on general principles of the Sharpless reaction with aryl olefins.
StyreneSharpless Asymmetric Dihydroxylation1-Phenylethane-1,2-diolWell-established transformation with high enantioselectivity achievable using AD-mix reagents.
4-MethoxystyreneSharpless Asymmetric Dihydroxylation1-(4-Methoxyphenyl)ethane-1,2-diolThe electron-donating methoxy (B1213986) group can enhance the reactivity of the double bond towards electrophilic attack by the osmium tetroxide catalyst.
4-ChlorostyreneSharpless Asymmetric Dihydroxylation1-(4-Chlorophenyl)ethane-1,2-diolThe electron-withdrawing chloro group may slightly decrease the reactivity of the olefin compared to styrene.

Modification of the Diol Functionality for Novel Compounds

The vicinal diol functionality of this compound and its analogues serves as a versatile handle for the synthesis of a variety of novel compounds. These modifications can be broadly categorized into reactions involving one or both hydroxyl groups, leading to derivatives with altered chemical and physical properties.

Oxidation Reactions: The hydroxyl groups of arylethane-1,2-diols can be selectively oxidized. For instance, the oxidation of 1-phenylethane-1,2-diol catalyzed by gold nanocrystals can selectively yield 2-hydroxy-1-phenylethan-1-one. This selectivity is attributed to the preferential oxidation of the benzylic hydroxyl group. Further oxidation can lead to the formation of mandelic acid. The choice of catalyst and reaction conditions is crucial in controlling the extent of oxidation and the final product distribution.

Esterification and Etherification: The hydroxyl groups can readily undergo esterification with various acylating agents or etherification with alkylating agents. These reactions can be used to introduce a wide range of functional groups, thereby modifying the lipophilicity, steric bulk, and electronic properties of the parent diol. For example, derivatization with boronic acids to form cyclic boronate esters is a common method for the protection or analysis of vicinal diols. This reaction is typically rapid and reversible under acidic conditions.

Cyclic Derivatives: The two adjacent hydroxyl groups can be converted into cyclic derivatives such as acetals and ketals by reacting with aldehydes or ketones under acidic conditions. This is a common strategy for protecting the diol functionality during multi-step syntheses.

Cleavage of the Diol: The carbon-carbon bond of the vicinal diol can be cleaved oxidatively using reagents like sodium periodate (B1199274) (NaIO4) or lead tetraacetate (Pb(OAc)4). This reaction results in the formation of two carbonyl compounds, the nature of which depends on the substitution pattern of the original diol. For 1-arylethane-1,2-diols, this cleavage would typically yield the corresponding substituted benzaldehyde (B42025) and formaldehyde.

The table below provides examples of modifications of the diol functionality and the resulting novel compounds.

Starting DiolReagent/Reaction TypeProductSignificance of Modification
1-Phenylethane-1,2-diolSelective Oxidation (e.g., Au nanocatalyst)2-Hydroxy-1-phenylethan-1-oneIntroduction of a ketone functionality while retaining one hydroxyl group.
This compoundEsterification (e.g., Acetic Anhydride)1-(3,5-Dimethylphenyl)ethane-1,2-diyl diacetateIncreases lipophilicity and can serve as a protecting group.
Various Arylethane-1,2-diolsReaction with Boronic AcidsCyclic Boronate EstersUseful for protection, purification, and analytical derivatization.
This compoundOxidative Cleavage (e.g., NaIO4)3,5-Dimethylbenzaldehyde (B1265933) and FormaldehydeBreaks the ethane (B1197151) bridge, leading to two smaller carbonyl compounds.

Structure-Reactivity Relationship Studies of Derivatives

The relationship between the structure of this compound derivatives and their reactivity is a crucial aspect for understanding their chemical behavior and for the rational design of new compounds with desired properties. These studies often involve systematic modifications of the molecular structure and quantitative analysis of the resulting changes in reaction rates or equilibrium constants.

Electronic Effects of Aromatic Substituents: The electronic properties of substituents on the aromatic ring can significantly influence the reactivity of the diol functionality. For instance, in reactions involving the hydroxyl groups, electron-withdrawing groups on the phenyl ring would be expected to increase the acidity of the hydroxyl protons, potentially affecting the rates of reactions where proton transfer is a key step. Conversely, electron-donating groups, such as the two methyl groups in the 3,5-positions, increase the electron density of the aromatic ring and can influence reactions at the benzylic position.

Steric Effects: The steric environment around the diol functionality and the aromatic ring can also play a significant role in determining reactivity. The methyl groups at the 3 and 5 positions of the phenyl ring in the parent compound introduce some steric hindrance, which might influence the approach of bulky reagents to the hydroxyl groups or the benzylic position. Modifications of the diol itself, such as conversion to bulky esters or ethers, would further increase steric congestion and could be used to control the regioselectivity of subsequent reactions.

The table below outlines potential structure-reactivity relationships for derivatives of this compound based on general principles of physical organic chemistry.

Structural ModificationExpected Effect on ReactivityRationale
Introduction of electron-withdrawing groups on the aromatic ringIncreased acidity of hydroxyl groups; potential increase in rate for reactions with nucleophilic attack at the benzylic position.Inductive and/or resonance withdrawal of electron density.
Introduction of electron-donating groups on the aromatic ringDecreased acidity of hydroxyl groups; potential increase in rate for electrophilic aromatic substitution.Inductive and/or resonance donation of electron density.
Increasing steric bulk around the diol functionalityDecreased reaction rates for reactions involving the hydroxyl groups.Steric hindrance impeding the approach of reagents.
Conversion of the diol to a cyclic derivative (e.g., acetal)Protection of the diol functionality from reaction.The cyclic structure is generally stable to many reagents, except for acids.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound provides another site for chemical modification, allowing for the synthesis of a diverse range of derivatives. The existing 3,5-dimethyl substitution pattern directs incoming electrophiles to specific positions on the ring.

Electrophilic Aromatic Substitution: The two methyl groups are ortho, para-directing and activating. Therefore, electrophilic aromatic substitution reactions are expected to occur at the positions ortho and para to both methyl groups. In the case of the 3,5-dimethylphenyl group, the positions 2, 4, and 6 are activated. Given that the ethanediol substituent is at position 1, the available positions for substitution are 2, 4, and 6. The position para to the ethanediol group (position 4) is sterically the most accessible and is also activated by both methyl groups. The ortho positions (2 and 6) are also activated but may be more sterically hindered.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring, likely at the 4-position. Studies on the nitration of 3,5-dimethylphenol (B42653) show that nitration occurs at the ortho and para positions relative to the hydroxyl group.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom onto the ring.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups, respectively, onto the aromatic ring.

Benzylic Functionalization: The methyl groups on the aromatic ring also offer opportunities for functionalization at the benzylic positions. Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom at one of the benzylic carbons. This benzylic bromide can then be converted into a variety of other functional groups through nucleophilic substitution reactions.

The table below summarizes potential functionalization reactions of the aromatic ring system.

Reaction TypeReagentsExpected ProductComments
NitrationHNO3, H2SO41-(4-Nitro-3,5-dimethylphenyl)ethane-1,2-diolThe nitro group is expected to add to the most activated and sterically accessible position.
BrominationBr2, FeBr31-(4-Bromo-3,5-dimethylphenyl)ethane-1,2-diolIntroduction of a bromine atom onto the aromatic ring.
Friedel-Crafts AcylationAcyl chloride, AlCl31-(4-Acyl-3,5-dimethylphenyl)ethane-1,2-diolAn acyl group is introduced onto the aromatic ring.
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator1-(3-(Bromomethyl)-5-methylphenyl)ethane-1,2-diolSelective bromination of one of the benzylic methyl groups.

Polymer-Supported Derivatives and Heterogenization Strategies

The immobilization of this compound and its derivatives onto polymer supports offers a promising strategy for their application in areas such as catalysis and separation science. This process of "heterogenization" converts a homogeneous species into a heterogeneous one, which can be easily separated from the reaction mixture, enabling catalyst recycling and simplifying product purification.

Immobilization of Chiral Diols: Chiral diols are valuable ligands in asymmetric catalysis. By attaching this compound, particularly in its enantiomerically pure form, to a polymer backbone, a heterogeneous chiral ligand can be created. Polystyrene is a commonly used support due to its chemical inertness and tunable physical properties. The diol can be attached to the polymer through various linkage strategies. For example, if the aromatic ring of the diol is functionalized with a polymerizable group (e.g., a vinyl group), it can be copolymerized with a monomer like styrene. Alternatively, a pre-formed polymer with reactive functional groups can be used to anchor the diol.

Heterogenization of Diol-Derived Catalysts: Beyond their use as ligands, derivatives of this compound could themselves be catalytically active species. By immobilizing these derivatives, heterogeneous catalysts for various organic transformations can be developed.

The table below presents some potential strategies for the development of polymer-supported derivatives of this compound.

StrategyPolymer SupportImmobilization MethodPotential Application
Immobilization of the chiral diolPolystyreneCopolymerization of a vinyl-functionalized diol derivative with styrene.As a heterogeneous chiral ligand for asymmetric synthesis.
Grafting onto a functionalized polymerMerrifield Resin (Chloromethylated Polystyrene)Nucleophilic substitution by one of the hydroxyl groups of the diol.As a solid-phase scavenger or a support for solid-phase synthesis.
Encapsulation within a polymer matrixPorous polymer networkPhysical entrapment during polymerization.As a controlled-release system or a stabilized catalyst.
Creation of a main-chain chiral polymerPolyester or PolyurethanePolycondensation of the diol with a suitable dicarboxylic acid or diisocyanate.As a chiral stationary phase in chromatography.

Advanced Analytical Methodologies for Characterization and Quantitation of 1 3,5 Dimethylphenyl Ethane 1,2 Diol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural determination of 1-(3,5-Dimethylphenyl)ethane-1,2-diol, providing detailed information about its molecular framework, functional groups, and electronic nature.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced NMR techniques offer deeper insights into the complex structure of this compound.

Two-Dimensional (2D) NMR Spectroscopy is instrumental in unambiguously assigning all proton and carbon signals and establishing through-bond and through-space correlations. Key 2D NMR experiments applicable to this compound include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the methine proton and the methylene protons of the diol chain, as well as any couplings involving the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the ¹³C signals corresponding to the aromatic C-H, methine, and methylene groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This technique is crucial for connecting the dimethylphenyl ring to the ethane-1,2-diol side chain. For instance, correlations would be expected between the methyl protons and the aromatic quaternary carbons, and between the methine/methylene protons and the aromatic carbons.

The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of analogous compounds and general substituent effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.8 - 7.2 125 - 130
Aromatic C (quaternary) - 135 - 140
Methine CH-OH 4.5 - 5.0 70 - 75
Methylene CH₂-OH 3.5 - 4.0 65 - 70
Methyl CH₃ 2.2 - 2.4 20 - 22

Solid-State NMR (ssNMR) can be employed to study the compound in its crystalline or amorphous solid form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local structure and dynamics in the solid state. emory.edu Techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra in solids. emory.edu For this compound, ssNMR could reveal details about its crystal packing, intermolecular interactions, and conformational polymorphism.

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound, allowing for the identification of specific functional groups.

For this compound, the following characteristic vibrational modes would be expected:

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl groups involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and ethane-diol groups are observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: These vibrations typically give rise to a series of sharp bands in the region of 1450-1600 cm⁻¹.

C-O Stretching: The stretching vibrations of the carbon-oxygen bonds in the diol moiety are expected in the 1000-1200 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene ring and are typically found in the 650-900 cm⁻¹ range.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretch (hydrogen-bonded) 3200 - 3600
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
C-O Stretch 1000 - 1200

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. youtube.comkhanacademy.org For this compound, the chromophore is the 3,5-dimethylphenyl group.

The expected electronic transitions are primarily π → π* transitions associated with the aromatic ring. wikipedia.org These transitions typically occur in the UV region. The presence of the alkyl substituents on the benzene ring may cause a slight bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. wikipedia.org The ethane-1,2-diol moiety, being a saturated aliphatic chain, does not absorb significantly in the UV-Vis region. The UV-Vis spectrum can be useful for quantitative analysis using the Beer-Lambert law.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Type of Transition Predicted λmax (nm)

Mass Spectrometry for High-Resolution Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. usgs.gov

For this compound, HRMS would confirm its molecular formula (C₁₀H₁₄O₂). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic diols include:

Cleavage of the C-C bond between the two hydroxyl-bearing carbons.

Loss of water from the molecular ion.

Benzylic cleavage, leading to the formation of a stable benzylic cation.

Cleavage of the bond between the aromatic ring and the diol side chain.

The expected fragmentation pattern can be predicted based on the stability of the resulting carbocations and neutral fragments. libretexts.orgchemguide.co.uklibretexts.org

Table 4: Predicted Key Mass Spectrometric Fragments for this compound

Fragment Ion Proposed Structure
[M-H₂O]⁺ Ion resulting from dehydration
[M-CH₂OH]⁺ Ion from cleavage of the terminal hydroxymethyl group
[C₉H₁₁]⁺ 3,5-dimethylbenzyl cation

Chromatographic Separations (e.g., HPLC, GC) with Advanced Detection

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like diols. A diol-based stationary phase can be used for the separation of polar compounds. hawachhplccolumn.comhawach.com Reversed-phase HPLC with a C18 column is also a common approach, where a polar mobile phase is used. Detection can be achieved using a Diode Array Detector (DAD) to obtain UV-Vis spectra of the eluting peaks or a mass spectrometer for more sensitive and selective detection (LC-MS). nih.govescholarship.org

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. chromatographyonline.com For diols, derivatization is often employed to increase their volatility and improve peak shape. Common derivatizing agents include silylating agents. The choice of the GC column is critical, with polar columns often providing better separation for polar analytes like diols.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound contains a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the most widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. researchgate.netsigmaaldrich.com This is crucial in many fields, as enantiomers can have different biological activities. nih.gov

Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation. For the separation of aromatic diols, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier, is critical for achieving optimal separation.

Alternatively, the diol can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. nih.govrsc.org The determination of enantiomeric excess can also be achieved using non-chromatographic methods, such as fluorescence-based assays. bath.ac.uknih.govresearchgate.net

Exploration of Biological Interactions and Mechanistic Insights of 1 3,5 Dimethylphenyl Ethane 1,2 Diol

In Vitro Studies on Molecular Target Interactions

The initial assessment of a compound's biological activity often begins with in vitro studies to determine its direct interactions with molecular targets such as enzymes and receptors.

Enzyme Inhibition/Activation Mechanisms

While direct studies on 1-(3,5-Dimethylphenyl)ethane-1,2-diol are not extensively documented, the broader class of 1,2-diones and related diol compounds has been investigated for their effects on various enzymes. For instance, small molecules containing a 1,2-dione moiety have been identified as potent inhibitors of carboxylesterases (CEs) nih.gov. The proposed mechanism for inhibition by these related compounds involves the nucleophilic attack by the catalytic serine residue of the enzyme on one of the carbonyl carbons of the dione nih.gov. Given the structural similarity, it is plausible that this compound, after potential oxidation to the corresponding dione in a biological system, could exhibit similar inhibitory activity against CEs. The dimethylphenyl group would likely influence the compound's hydrophobicity and steric interactions within the enzyme's active site, thereby modulating its inhibitory potency.

Enzyme Target (Hypothetical)Potential InteractionImplied Mechanism
Carboxylesterases (CEs)InhibitionNucleophilic attack by active site serine on the diol's oxidized dione form
Cytochrome P450 IsoformsSubstrate/InhibitorMetabolic transformation or competitive/non-competitive inhibition
DehydrogenasesSubstrateOxidation of the diol to a dione or other metabolites

This table presents hypothetical interactions based on the activities of structurally related compounds.

Receptor Binding and Ligand-Target Docking Studies

The interaction of small molecules with cellular receptors is a critical determinant of their pharmacological effects. For this compound, the presence of the aromatic ring and the diol functional group suggests potential interactions with various receptor types. Molecular docking studies, a computational method to predict the binding orientation of a ligand to a target protein, could provide insights into its potential receptor affinities. For example, in studies of 1,3-diaryl-5-oxo-proline derivatives, molecular docking was used to understand the structural requirements for affinity and selectivity for the endothelin receptor mdpi.com. A similar approach for this compound could predict its binding to receptors where hydrophobic interactions with the dimethylphenyl ring and hydrogen bonding with the diol moiety are favorable.

Cellular Pathway Modulation in Model Systems (Excluding human/clinical data)

The biological effects of a compound are ultimately manifested through its modulation of cellular signaling pathways. Polyphenolic compounds, which share structural motifs with the subject compound, have been shown to modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation nih.gov. For instance, resveratrol, a well-known polyphenol, can influence the MAPK and PI3K/Akt/mTOR signaling pathways nih.gov. It is conceivable that this compound could similarly influence these or other pathways, although experimental validation in non-human model systems would be necessary. Studies on analogous compounds, such as 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters, have demonstrated chemoreversal activity in multidrug-resistant cancer cell lines, suggesting an interaction with efflux pumps and related cellular pathways nih.gov.

Structure-Activity Relationship Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the class of ethane-1,2-diol derivatives, SAR studies have indicated that modifications to the aromatic ring and the diol-containing side chain can significantly impact potency and selectivity nih.govnih.gov. For example, in a series of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters, the nature of the ester groups was critical for chemoreversal activity, with di-ester modifications being crucial for enhanced potency nih.gov. In the case of this compound, the position and number of the methyl groups on the phenyl ring, as well as the stereochemistry of the diol, would be expected to be key determinants of its biological activity. Altering these features could lead to analogs with improved potency or altered target selectivity.

Structural Modification (Hypothetical)Predicted Impact on ActivityRationale
Altering methyl group positionsChange in potency/selectivityModified steric and electronic properties affecting target binding
Esterification of the diolIncreased potencyEnhanced cell permeability and potential for prodrug strategy
Introduction of other substituentsVaried biological effectsDepending on the substituent, could alter hydrophobicity, electronic character, and hydrogen bonding potential

This table presents hypothetical structure-activity relationships based on established medicinal chemistry principles.

Metabolomic Investigations in Controlled Biological Systems (Excluding human/clinical data)

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide a comprehensive view of the biochemical effects of a compound. While no specific metabolomic studies on this compound are available, such an investigation in a controlled biological system (e.g., cell culture or animal models) would be invaluable. It would help to identify the metabolic fate of the compound, including potential oxidation of the diol to a dione, conjugation reactions (e.g., glucuronidation or sulfation), and the downstream effects on endogenous metabolite levels. This information would be crucial for understanding its mechanism of action and potential off-target effects.

Design and Synthesis of Biologically Active Probes Incorporating the Diol Moiety

To further investigate the biological targets and mechanisms of action of this compound, the design and synthesis of biologically active probes would be a logical next step. These probes could include fluorescently labeled analogs for use in cellular imaging studies to visualize the compound's subcellular localization, or biotinylated derivatives for use in affinity purification experiments to identify its protein binding partners. The synthesis would likely involve multi-step procedures, potentially starting from 3,5-dimethylbenzaldehyde (B1265933) and employing techniques such as Wittig reactions followed by dihydroxylation, similar to the synthesis of related diol compounds nih.gov. The development of such probes is a crucial step in the journey from a bioactive compound to a well-understood chemical tool for biological research researchgate.net.

Catalytic Applications and Mechanistic Aspects of 1 3,5 Dimethylphenyl Ethane 1,2 Diol

Role in Biocatalytic TransformationsThe search for the involvement of 1-(3,5-Dimethylphenyl)ethane-1,2-diol in biocatalytic or enzymatic transformations did not yield any relevant results.

Due to the absence of specific research data for this compound in the requested catalytic contexts, it is not possible to generate the thorough and informative scientific article as instructed.

Future Research Directions and Emerging Paradigms for 1 3,5 Dimethylphenyl Ethane 1,2 Diol

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of vicinal diols, such as 1-(3,5-Dimethylphenyl)ethane-1,2-diol, has traditionally relied on methods that often involve stoichiometric amounts of toxic and expensive heavy-metal oxidants, like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.org Future research will undoubtedly pivot towards greener, more sustainable synthetic protocols that minimize waste, avoid hazardous reagents, and improve energy efficiency.

Key areas for development include:

Electrochemical Synthesis : A highly promising sustainable approach involves the electrochemical dihydroxylation of the precursor alkene, 3,5-dimethylstyrene (B3053435). organic-chemistry.org Electrocatalytic methods can provide an operationally simple and efficient route to protected syn-1,2-diols without the need for transition metal catalysts or external chemical oxidizing agents. nih.govrsc.orgchemrxiv.org This process is initiated by the electrooxidation of the olefin, followed by nucleophilic attack using a simple solvent like N,N-dimethylformamide (DMF) as the oxygen source. nih.govrsc.org

Catalytic Oxidation with Green Oxidants : The use of hydrogen peroxide (H₂O₂) as a terminal oxidant is a cornerstone of green chemistry, as its only byproduct is water. researchgate.net Research could focus on developing iron-catalyzed syn-dihydroxylation systems that use aqueous H₂O₂ in sustainable solvents like ethyl acetate. acs.org Another avenue involves organocatalytic approaches, for example, using 2,2,2-trifluoroacetophenone (B138007) as a catalyst with H₂O₂ to form an epoxide intermediate that is subsequently opened to the diol. researchgate.net

Novel Reagent Systems : The development of protocols using in situ generated oxidants, such as peroxyacetic acid from H₂O₂ and acetic acid, offers a metal-free method for anti-dihydroxylation. rsc.org Similarly, on-demand electrochemical generation of ammonium (B1175870) peroxymonosulfate (B1194676) (Caro's acid) has been shown to be a highly effective reagent for the dihydroxylation of styrenes. rsc.org

Table 1: Comparison of Synthetic Routes for Vicinal Diols
MethodKey ReagentsPrimary AdvantagesKey Challenges
Traditional DihydroxylationOsO₄, KMnO₄High reliability and stereoselectivity. libretexts.orgToxicity, high cost, stoichiometric metal waste. libretexts.org
Electrochemical SynthesisElectricity, Solvent (e.g., DMF)Avoids chemical oxidants, high atom economy, operational simplicity. nih.govrsc.orgSubstrate scope limitations, potential for side reactions.
Iron-Catalyzed OxidationFe Catalyst, H₂O₂Uses an inexpensive, non-toxic metal and a green oxidant. acs.orgCatalyst stability and turnover, selectivity control.
OrganocatalysisOrganic Catalyst, H₂O₂Metal-free, avoids heavy metal contamination. researchgate.netCatalyst loading, reaction times, substrate scope.

Exploration of Advanced Materials Science Applications

The unique structure of this compound, featuring a rigid aromatic core functionalized with a flexible, reactive diol chain, makes it an attractive building block (monomer) for novel polymers. Aromatic diols are known to impart rigidity and thermal stability into polymer backbones. researchgate.net

Future research could explore its incorporation into various polymer families:

Polyesters and Polyurethanes : As a diol, the compound can readily undergo polycondensation with diacids (or their derivatives) to form polyesters, or polyaddition with diisocyanates to form polyurethanes. wikipedia.orgmdpi.com The 3,5-dimethylphenyl group would likely enhance the thermal stability and hydrophobicity of the resulting materials compared to their non-substituted counterparts. Enzymatic catalysis could be explored as a green route for these polymerizations. york.ac.ukresearchgate.netbioplasticsnews.com

Specialty Polymers : The chirality of the diol could be exploited to create polymers with specific optical properties. Furthermore, the hydroxyl groups offer sites for post-polymerization modification, allowing for the tuning of material properties or the attachment of functional moieties.

Table 2: Potential Polymer Applications for this compound
Polymer TypePotential Co-monomerAnticipated PropertiesPotential Applications
PolyesterTerephthalic acid, Adipic acidIncreased glass transition temperature (Tg), enhanced thermal stability, hydrophobicity. researchgate.netHigh-performance plastics, specialty fibers, coatings.
PolyurethaneMethylene diphenyl diisocyanate (MDI)Rigid foam segments, improved thermal resistance. researchgate.netInsulation materials, structural components, elastomers.
PolycarbonatePhosgene or diphenyl carbonateHigh refractive index, optical clarity, rigidity.Optical lenses, engineering plastics.

Integration with Machine Learning and AI for Predictive Chemistry

The vastness of chemical space requires powerful computational tools for efficient exploration. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize how molecules like this compound are studied and utilized.

Predictive Synthesis : AI models can accelerate the development of the sustainable synthetic routes discussed previously. Supervised ML algorithms can predict reaction yields, identify optimal reaction conditions (catalyst, solvent, temperature), and even suggest novel reaction pathways, thereby reducing the experimental workload. nih.govucla.eduresearchgate.net

Property Prediction : Machine learning can predict the physicochemical and biological properties of the compound and its derivatives before they are ever synthesized. This includes predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is crucial in the early stages of drug discovery. nih.govnih.gov

De Novo Design : More advanced AI models can design novel molecules from scratch based on desired properties. oncodesign-services.com For instance, an AI could use the this compound scaffold as a starting point to generate new derivatives with high predicted binding affinity to a specific biological target, such as a protein receptor. news-medical.netbioengineer.org This approach bypasses the need for large screening libraries and focuses directly on computationally optimized candidates. news-medical.net

Investigation of Photochemical and Electrochemical Reactivity

The interaction of this compound with light and electricity represents a largely unexplored frontier that could reveal novel reactivity and synthetic applications.

Electrochemical Reactivity : As discussed in the context of synthesis, the electrochemical oxidation of the parent styrene (B11656) is a key transformation. nih.govrsc.org Future studies could delve deeper into the electrochemical behavior of the diol itself. The hydroxyl groups and the aromatic ring are both electroactive moieties. Investigating their oxidation and reduction potentials could lead to applications in electrosynthesis, where the diol is used as a precursor for other valuable molecules, or in the development of redox-active materials.

Photochemical Reactivity : Electronic excitation of aromatic compounds via absorption of photons can unlock reaction pathways that are inaccessible under thermal conditions. rsc.orgrsc.org Research into the photochemistry of this compound could explore possibilities such as intramolecular photocyclization, photo-oxidation, or its use as a photosensitizer. orientjchem.org The presence of the diol group could influence the excited-state properties of the dimethylphenyl chromophore, leading to unique reactivity.

Expansion into Interdisciplinary Research Areas (e.g., Chemical Biology, Supramolecular Chemistry)

The specific combination of functional groups in this compound makes it an intriguing candidate for application in interdisciplinary fields that bridge chemistry with biology and materials science.

Chemical Biology : Vicinal diols are fundamental structural motifs in many biomolecules, particularly carbohydrates, and are key intermediates in the synthesis of pharmaceuticals. fiveable.menih.gov The compound could serve as a scaffold for creating new bioactive molecules. The diol can be selectively functionalized to attach linkers or pharmacophores, while the dimethylphenyl group can engage in hydrophobic interactions within protein binding pockets. This makes it a potential starting point for developing chemical probes to study biological systems or as a fragment in drug discovery campaigns.

Supramolecular Chemistry : The two hydroxyl groups are excellent hydrogen bond donors and acceptors. researchgate.net This opens up a rich area of research in crystal engineering and the formation of self-assembled materials. The directionality of the hydrogen bonds, combined with the steric influence of the bulky aromatic group, could be used to guide the assembly of molecules into predictable one-, two-, or three-dimensional networks. researchgate.net Such structures could find applications in areas like porous materials, sensors, or molecular electronics. The competition between intramolecular and intermolecular hydrogen bonding would be a key factor governing its self-assembly behavior. researchgate.netmdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3,5-Dimethylphenyl)ethane-1,2-diol and its derivatives?

The compound and its analogs (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol) are synthesized via reduction of corresponding aldehydes or ketones. For example, 1-(3,4-dimethoxyphenyl)ethane-1,2-diol (G-gly) is synthesized by reducing homoveratraldehyde (G-CH2CHO) using sodium borohydride, followed by purification via column chromatography . Yields and enantiomeric excess (ee) can be optimized using chiral catalysts or asymmetric hydrogenation. HPLC with chiral columns (e.g., OD-H, hexane/i-PrOH mobile phase) is critical for resolving enantiomers, as demonstrated for diacetate derivatives (e.g., 62% ee for (S)-1-(3,5-Dimethylphenyl)ethane-1,2-diol-1,2-diacetate) .

Q. How can the structural integrity and purity of this compound be validated?

  • 1H-NMR : Confirms regiochemistry and substituent positions (e.g., methoxy or methyl groups on the aromatic ring) .
  • GC/MS : Identifies degradation byproducts or intermediates (e.g., homoveratraldehyde in lignin model studies) .
  • HPLC with chiral columns : Determines enantiomeric purity, especially for diol derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the degradation of this compound under oxidative conditions?

Under alkaline conditions (pH 12.0, 70°C), hydroxyl (HO•) and oxyl anion (O•–) radicals generated from H2O2 decomposition preferentially attack the ethane-1,2-diol side chain rather than the aromatic ring. The electron-donating 3,5-dimethyl substituents increase electron density on the aromatic ring, which partially shields it from radical attack. Comparative studies with 1-(3,4-dimethoxyphenyl)ethane-1,2-diol (G) show similar degradation rates, suggesting side-chain reactivity dominates over aromatic substitution patterns .

Q. How do substituent electronic effects influence reaction kinetics in radical-mediated systems?

Aromatic electron density modulates reactivity. For example:

CompoundAromatic SubstituentsDegradation Rate (Relative)
1-(3,5-Dimethylphenyl)Electron-donating (CH3)Moderate
1-(3,4-Dimethoxyphenyl)Electron-donating (OCH3)Moderate
1,2-DimethoxybenzeneNo side chainLow
Side-chain hydroxyl groups are primary radical targets, while electron-rich aromatic rings reduce O•–/HO• accessibility .

Q. What experimental designs are optimal for assessing stability in biological models?

  • In vitro models : Use buffer systems (pH 7.4, 37°C) with LC-MS/MS to quantify degradation products.
  • Toxicological assays : Monitor calcium oxalate (CaOx) deposition in renal tissues if metabolized to oxalate (analogous to ethane-1,2-diol toxicity models) .
  • Radical scavenging assays : Measure HO•/O•– quenching efficiency via competition kinetics (e.g., using lignin model systems) .

Methodological Challenges

Q. How can contradictory data on substituent effects be resolved in degradation studies?

Discrepancies arise from differing reaction conditions (e.g., pH, radical sources). To harmonize

  • Standardize radical generation methods (e.g., H2O2/UV vs. Fenton reagents).
  • Control for side-chain conformation using crystallography or DFT calculations.
  • Validate via comparative studies with structurally defined analogs (e.g., 1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol) .

Q. What strategies improve enantioselective synthesis of diol derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-sulfinamide catalysts to direct stereochemistry .
  • Asymmetric hydrogenation : Optimize Pd/C or Ru-BINAP catalysts for diastereomeric excess .
  • Dynamic kinetic resolution : Exploit reversible hemiketal formation under acidic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.